![molecular formula C15H23F3N4O2 B2586100 1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034293-05-3](/img/structure/B2586100.png)
1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H23F3N4O2 and its molecular weight is 348.37. The purity is usually 95%.
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Biological Activity
1-Cyclopentyl-3-(2-methoxyethyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H23F3N4O2, with a molecular weight of 348.36 g/mol. The structure features a urea linkage connected to a pyrazole ring, which is substituted with trifluoromethyl and cyclopentyl groups. This unique configuration may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₃F₃N₄O₂ |
Molecular Weight | 348.36 g/mol |
CAS Number | 2034293-05-3 |
Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have demonstrated that compounds in the pyrazole class, including derivatives of urea like this compound, exhibit significant antimicrobial properties. For example, research has shown that pyrazolyl-ureas can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.25 μg/mL, indicating potent antibacterial effects .
Case Study: Antimicrobial Evaluation
In a comparative study, several derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with trifluoromethyl and chloro substituents displayed enhanced activity against S. aureus, with MIC values ranging from 1 to 2 μg/mL for selected compounds .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Compound 6b | 1 | S. aureus |
Compound 7a | 0.25 | S. aureus |
Compound 6h | 2 | E. coli |
Enzyme Inhibition
The compound also shows potential as an inhibitor of human carbonic anhydrase (hCA), which plays a vital role in various physiological processes. Inhibitors of hCA are significant in treating conditions such as glaucoma and edema. Pyrazole-based ureas have been identified as effective hCA inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range .
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves the interaction with specific enzymes or receptors. The trifluoromethyl group enhances binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methoxyethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N4O2/c1-24-11-7-19-14(23)22(12-4-2-3-5-12)10-9-21-8-6-13(20-21)15(16,17)18/h6,8,12H,2-5,7,9-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYIDVYRMXQJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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